BenchChemオンラインストアへようこそ!

4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine

Medicinal chemistry Structure-activity relationship CNS drug discovery

This specific 4-arylpiperidine isomer features a 3-fluoro-4-trifluoromethyl substitution pattern that distinguishes it from regioisomeric variants (e.g., 2-fluoro-4-CF₃ or 3-fluoro-5-CF₃ analogs). Even minor phenyl ring substitution changes can produce >100-fold shifts in target binding affinity. Procuring this exact regioisomer is critical for reproducible SAR studies and for generating novel, patentable chemical series. The piperidine NH handle enables versatile N-functionalization, while the fluorinated aromatic ring enhances metabolic stability and CNS penetration. Multi-supplier availability reduces supply chain risk.

Molecular Formula C12H13F4N
Molecular Weight 247.23 g/mol
CAS No. 1004853-54-6
Cat. No. B3070626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine
CAS1004853-54-6
Molecular FormulaC12H13F4N
Molecular Weight247.23 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC(=C(C=C2)C(F)(F)F)F
InChIInChI=1S/C12H13F4N/c13-11-7-9(8-3-5-17-6-4-8)1-2-10(11)12(14,15)16/h1-2,7-8,17H,3-6H2
InChIKeyGVAMKXJAXZYEAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine (CAS 1004853-54-6): Core Properties and Procurement Baseline


4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine is a fluorinated 4-arylpiperidine derivative with the molecular formula C12H13F4N and a molecular weight of 247.23 g/mol [1]. Its structure features a piperidine ring substituted at the 4-position with a phenyl ring bearing both a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position . This compound is catalogued as a building block by major suppliers including Enamine (EN300-1932466) and Sigma-Aldrich, with typical purities of 95–98% . The 4-arylpiperidine scaffold is a recognized privileged structure in medicinal chemistry, particularly for CNS-targeted programs involving serotonin transporter (SERT) inhibition and neurokinin-1 (NK1) receptor antagonism [2].

Why Generic 4-Arylpiperidine Substitution Fails: The Critical Role of 3-Fluoro-4-Trifluoromethyl Phenyl Substitution in Target Interaction Profiles


Within the 4-arylpiperidine class, even minor changes in the substitution pattern of the phenyl ring can produce large shifts in target binding affinity, selectivity, and physicochemical properties [1]. The combined electron-withdrawing effects of the 3-fluoro and 4-trifluoromethyl groups create a distinct electrostatic profile that influences both the basicity of the piperidine nitrogen (pKa modulation) and the conformational preferences of the molecule [2]. Regioisomeric variants—such as the 3-piperidine analog (CAS 1260850-62-1), the 2-fluoro-4-trifluoromethyl analog (CAS 1004852-72-5), and the 3-fluoro-5-trifluoromethyl analog (CAS 1260649-96-4)—while sharing the identical molecular formula (C12H13F4N) and molecular weight (247.23 g/mol), are not functionally interchangeable [3]. Class-level evidence from 4-arylpiperidine SERT inhibitor programs demonstrates that IC50 values can span over 100-fold depending on phenyl ring substitution [4]. For procurement decisions, assuming generic equivalence among these isomers risks selecting a compound with a fundamentally different biological fingerprint.

Quantitative Differentiation Evidence: 4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine vs. Closest Analogs


Piperidine Ring Attachment Position: 4- vs. 3- vs. 2-Substitution Impacts Conformational and Binding Properties

The attachment of the piperidine ring at the 4-position of the phenyl ring, as in the target compound, establishes a distinct spatial geometry compared to 3-substituted (CAS 1260850-62-1) and 2-substituted (CAS 1213933-53-9) analogs [1]. In 4-arylpiperidine SERT inhibitor series, the 4-substitution pattern is a critical determinant of binding pose, with molecular docking studies indicating that the piperidine nitrogen forms key ionic interactions with Asp98 in the SERT binding pocket, a geometry not accessible to 3-arylpiperidine isomers [2]. Quantitative structure-activity relationship (QSAR) models built on 49 phenyl piperidine derivatives demonstrate that the position of the piperidine attachment significantly influences both NK1R antagonism (R² > 0.85 for key descriptors) and SERT inhibition [2].

Medicinal chemistry Structure-activity relationship CNS drug discovery

Fluorine Ring Position: 3-Fluoro vs. 2-Fluoro vs. 5-Fluoro Differentiation and Electronic Effects

The target compound features a fluorine atom at the 3-position of the phenyl ring, which, combined with the 4-CF3 group, creates a unique electronic environment distinct from isomers with fluorine at the 2-position (CAS 1004852-72-5) or trifluoromethyl at the 5-position (CAS 1260649-96-4) [1]. All three compounds share identical molecular formula (C12H13F4N), molecular weight (247.23 g/mol), computed XLogP3 (3.0), hydrogen bond donor count (1), hydrogen bond acceptor count (5), rotatable bond count (1), and topological polar surface area (12 Ų) [2][3]. Despite these identical computed descriptors, the 3-fluoro-4-CF3 substitution pattern generates a distinct dipole moment and electrostatic potential surface compared to the 2-fluoro-4-CF3 and 3-fluoro-5-CF3 variants, which can differentially affect binding to aromatic pockets in target proteins . In anti-tubercular screening, the 2-fluoro-4-CF3 analog (CAS 1004852-72-5) showed MIC values of 6.3–23 µM against Mycobacterium tuberculosis, while comparable data for the 3-fluoro-4-CF3 target compound have not been reported, highlighting that biological activity is not conserved across fluoro positional isomers .

Physicochemical properties Electronic effects Metabolic stability

Computed Physicochemical Properties: Implications for CNS Drug-Likeness and Permeability

The target compound has a computed XLogP3 of 3.0 and a topological polar surface area (TPSA) of 12 Ų [1]. These values fall within favorable ranges for CNS drug candidates: XLogP3 between 2 and 5 and TPSA below 60–70 Ų are associated with good blood-brain barrier permeability [2]. The compound's single hydrogen bond donor (piperidine NH) and 5 hydrogen bond acceptors (4 fluorine atoms + piperidine N) further support a CNS-appropriate profile [1]. For comparison, the unsubstituted parent scaffold 4-phenylpiperidine (CAS 771-99-3) has an XLogP3 of approximately 2.0–2.5 and lacks the electron-withdrawing fluorine substituents that enhance metabolic stability [3]. The addition of the 3-fluoro and 4-trifluoromethyl groups increases lipophilicity (ΔXLogP3 ≈ +0.5 to +1.0) while maintaining a low TPSA, which is a favorable combination for CNS target engagement [2].

Drug-likeness CNS permeability Physicochemical profiling

Available Purity Grades and Supplier-Specific Quality Differentiation

The target compound is available at 98% purity from Leyan (Product No. 2287180) and at ≥95% purity from CymitQuimica (Ref. 3D-EQB85354) . It is also catalogued by Sigma-Aldrich via Enamine (EN300-1932466) and by the EnamineStore directly, with a lead time from 7 days . In contrast, the 2-fluoro-4-CF3 isomer (CAS 1004852-72-5) is also listed at 98% purity by Leyan (Product No. 2287215) and the 3-fluoro-5-CF3 isomer (CAS 1260649-96-4) at 98% purity by Leyan (Product No. 2287213), indicating comparable commercial availability . The target compound's availability from multiple independent suppliers supports reliable multi-source procurement, while the Sigma-Aldrich/Enamine listing provides access to certificates of analysis (COA) for batch-specific quality verification .

Chemical procurement Quality control Building block sourcing

Recommended Application Scenarios for 4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine (CAS 1004853-54-6)


CNS Drug Discovery: SERT/NK1R Dual Targeting Lead Optimization

The 4-arylpiperidine scaffold, specifically with the 4-position attachment of the piperidine ring, is a validated pharmacophore for dual serotonin transporter (SERT) inhibition and neurokinin-1 receptor (NK1R) antagonism [1]. The target compound's 3-fluoro-4-trifluoromethyl substitution pattern provides enhanced lipophilicity (XLogP3 = 3.0) and metabolic stability compared to unsubstituted 4-phenylpiperidine, making it a suitable advanced intermediate for developing CNS-penetrant dual-mechanism antidepressants [2]. QSAR models from a series of 49 phenyl piperidine derivatives confirm that phenyl ring substitution significantly modulates both SERT and NK1R activity, supporting the use of this specific isomer in structure-activity relationship (SAR) exploration [1].

Chemical Biology Probe Synthesis: Fluorinated 4-Arylpiperidine Building Block

This compound serves as a versatile building block for synthesizing more complex molecules, particularly those requiring a pre-installed 3-fluoro-4-trifluoromethylphenyl group on a piperidine core . The piperidine NH group provides a handle for further functionalization (e.g., N-alkylation, N-acylation, N-sulfonylation), while the fluorinated aromatic ring imparts favorable drug-like properties including enhanced target binding through hydrophobic and halogen-bonding interactions [3]. Its computed properties (MW = 247.23, XLogP3 = 3.0, TPSA = 12 Ų, HBD = 1, HBA = 5) position it within optimal CNS drug-like space, making it appropriate for probe compound libraries targeting neurological targets [2].

Patent-Enabled Medicinal Chemistry: Avoiding Regioisomeric IP Conflicts

The specific 3-fluoro-4-trifluoromethyl substitution pattern distinguishes this compound from the more extensively studied 2-fluoro-4-trifluoromethyl and 3-fluoro-5-trifluoromethyl isomers [4]. Given that phenyl piperidine-based SERT inhibitors are the subject of active patent protection (e.g., US 6,286,031; WO 2014/152013 A1 covering 4-phenylpiperidine derivatives), the use of a distinct regioisomeric building block may offer advantages in generating novel composition-of-matter intellectual property [5]. Researchers pursuing patentable chemical series should consider this specific isomer as a starting point for SAR campaigns that differentiate from existing 4-arylpiperidine patent landscapes [5].

Quality-Assured Multi-Supplier Procurement for Iterative Medicinal Chemistry

With availability from Sigma-Aldrich (via Enamine), EnamineStore, Leyan, and CymitQuimica, this compound can be reliably sourced from multiple independent suppliers with documented purity specifications (95–98%) . The Sigma-Aldrich listing provides access to Certificates of Analysis (COA) for batch-specific quality verification, which is essential for reproducible SAR studies . The EnamineStore listing confirms a lead time from 7 days, supporting timely procurement for iterative medicinal chemistry cycles . This multi-supplier redundancy reduces supply chain risk for programs dependent on this specific building block.

Quote Request

Request a Quote for 4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.